molecular formula C13H14O3 B5648727 4-acetylphenyl 3-methyl-2-butenoate

4-acetylphenyl 3-methyl-2-butenoate

Cat. No. B5648727
M. Wt: 218.25 g/mol
InChI Key: JFKGXHXIWKRHPA-UHFFFAOYSA-N
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Description

4-acetylphenyl 3-methyl-2-butenoate is a chemical compound with potential applications in various fields of chemistry and materials science. It is structurally characterized by the presence of an acetylphenyl group and a 3-methyl-2-butenoate moiety, suggesting reactivity and properties useful in organic synthesis, materials development, and possibly as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of closely related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves ring-opening reactions of itaconic anhydride with aminoacetophenone derivatives, followed by characterizations using techniques like FT-IR, 1H NMR, UV-Vis, TGA, DTA, and X-ray diffraction (Nayak et al., 2014). This methodological approach could potentially be adapted for the synthesis of 4-acetylphenyl 3-methyl-2-butenoate by altering the starting materials or reaction conditions to introduce the specific functional groups of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through spectroscopic methods and single crystal X-ray diffraction, revealing details about the bond lengths, angles, and overall geometry of the molecules. For instance, detailed structural analysis using DFT methods and vibrational wavenumber computations have provided insights into the stability and electronic properties of synthesized compounds (Raju et al., 2015). Similar analytical techniques would be expected to reveal the structural specifics of 4-acetylphenyl 3-methyl-2-butenoate.

Chemical Reactions and Properties

The chemical reactivity of 4-acetylphenyl 3-methyl-2-butenoate would likely be characterized by the presence of its functional groups. Acetyl groups can undergo various reactions, including nucleophilic acyl substitution, while the 3-methyl-2-butenoate moiety might participate in addition reactions or serve as a Michael acceptor in conjugate addition reactions. Studies on similar compounds have shown reactivity towards cyclization, addition reactions, and complexation with metal ions, suggesting a rich chemistry that could be applicable to 4-acetylphenyl 3-methyl-2-butenoate as well.

Physical Properties Analysis

The physical properties of a compound like 4-acetylphenyl 3-methyl-2-butenoate would depend on its molecular structure. Properties such as melting point, boiling point, solubility, and crystal structure can be inferred from related compounds. For example, the solubility and crystal packing of similar molecules have been studied, providing insights into their intermolecular interactions and stability under various conditions (Jebas et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-acetylphenyl 3-methyl-2-butenoate, such as acidity/basicity, reactivity towards various reagents, stability under different conditions, and potential for forming derivatives or complexes, can be anticipated based on the functional groups present in the molecule. Studies on related compounds provide a foundation for understanding the electronic behavior, hyper-conjugative interactions, and charge delocalization within the molecule, which are critical for predicting reactivity and chemical behavior (Raju et al., 2015).

Scientific Research Applications

Synthesis of Anti-inflammatory Compounds

4-acetylphenyl 3-methyl-2-butenoate has been utilized in the synthesis of compounds with high anti-inflammatory activity. For instance, Kogure, Nakagawa, and Fukawa (1975) synthesized 2-(4-Isobutylphenyl)-propionic acid, known for its anti-inflammatory properties, particularly in treating diseases like rheumatism. This synthesis involved methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, leading to methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate in a multi-step process (Kogure, Nakagawa, & Fukawa, 1975).

Development of Chemical Reagents

Cao, Ding, Huang, Huang, and Wei (1998) explored the synthesis of methyl 4-(α-thienacyl)-3-perfluoroalkyl-3-butenoates. Their research demonstrated the potential of using 4-acetylphenyl 3-methyl-2-butenoate derivatives as reagents in chemical reactions, leading to the production of various perfluoroalkylated compounds (Cao, Ding, Huang, Huang, & Wei, 1998).

Organic Synthesis and Molecular Analysis

Shkoor, Fatunsin, Riahi, Lubbe, Reim, Sher, Villinger, Fischer, and Langer (2010) discussed the use of compounds similar to 4-acetylphenyl 3-methyl-2-butenoate in organic synthesis. Their work focused on regioselective synthesis of 3-Hydroxyphthalates and 2-Hydroxyterephthalates, showcasing the versatility of these compounds in creating complex molecular structures (Shkoor et al., 2010).

Versatile Building Blocks in Organic Synthesis

Duc, Mcgarrity, Meul, and Warm (1992) highlighted the versatility of methyl (E)-4-chloro-3-methoxy-2-butenoate, a related compound, as a building block in organic synthesis. This compound, derived from 4-acetylphenyl 3-methyl-2-butenoate, demonstrates the broad utility of such chemicals in various synthetic applications (Duc, Mcgarrity, Meul, & Warm, 1992).

Synthesis of Biologically Active Species

Uguen, Gai, Sprenger, Liu, Leach, and Waring (2021) conducted research on the synthesis of 4-oxo-2-butenoic acids, which are biologically active species and versatile intermediates for further derivatization. They developed microwave-assisted aldol-condensation methods for synthesizing 4-oxo-2-butenoic acid, demonstrating the potential of derivatives of 4-acetylphenyl 3-methyl-2-butenoate in creating biologically significant compounds (Uguen et al., 2021).

properties

IUPAC Name

(4-acetylphenyl) 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-9(2)8-13(15)16-12-6-4-11(5-7-12)10(3)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKGXHXIWKRHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1=CC=C(C=C1)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylphenyl 3-methylbut-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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